molecular formula C11H14BrNO3 B8580069 N-(2,2-Dimethoxyethyl)-4-bromobenzamide

N-(2,2-Dimethoxyethyl)-4-bromobenzamide

Cat. No. B8580069
M. Wt: 288.14 g/mol
InChI Key: WYFAYBOCPXUDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethoxyethyl)-4-bromobenzamide is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,2-Dimethoxyethyl)-4-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-Dimethoxyethyl)-4-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2,2-Dimethoxyethyl)-4-bromobenzamide

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

4-bromo-N-(2,2-dimethoxyethyl)benzamide

InChI

InChI=1S/C11H14BrNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

WYFAYBOCPXUDJA-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium carbonate (8.0 g) was added to a solution of 2,2-dimethoxyethylamine in water (90 ml) and acetone (40 ml) at rt. The reaction mixture was cooled in an ice-water bath and 4-bromobenzoyl chloride (16.4 g) dissolved in acetone (70 ml) was added drop-wise over 90 min. The stirred reaction mixture was allowed to warm to rt. After a further 2 h the reaction mixture was extracted into EtOAc (3×75 ml), the combined organics were washed with saturated aqueous sodium hydrogen carbonate, dried (MgSO4) and evaporated to give the amide as an off white solid (18.5 g). LCMS electrospray (+ve) 289 (MH+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 24 mmol aminoacetaldehyde dimethylacetal was dissolved in 30 ml of water and treated with 25 mmol of potassium hydrogencarbonate. A solution of 23 mmol of 4-bromobenzoyl chloride in 50 ml of acetone was slowly added under stirring over a period of 30 min. The acetone was evaporated and the aqueous phase was extracted 3 times with ethyl acetate to yield the crude title compound as a slightly brown solid.
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Quantity
23 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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